molecular formula C16H19NSi B14289029 4,4-Diphenyl-1,4-azasilinane CAS No. 116802-00-7

4,4-Diphenyl-1,4-azasilinane

Cat. No.: B14289029
CAS No.: 116802-00-7
M. Wt: 253.41 g/mol
InChI Key: USMARMWJTDPVLT-UHFFFAOYSA-N
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Description

4,4-Diphenyl-1,4-azasilinane is an organosilicon compound with the molecular formula C16H19NSi. It is a heterocyclic compound containing silicon and nitrogen atoms within its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Diphenyl-1,4-azasilinane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diphenylsilane with an amine in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade catalysts, and ensuring efficient purification processes to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4,4-Diphenyl-1,4-azasilinane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while substitution reactions can produce a variety of substituted azasilinanes .

Scientific Research Applications

4,4-Diphenyl-1,4-azasilinane has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,4-Diphenyl-1,4-azasilinane exerts its effects involves interactions with various molecular targets. The silicon and nitrogen atoms within the ring structure can form bonds with other molecules, facilitating reactions that lead to the desired outcomes. The pathways involved often include the formation of intermediate complexes that undergo further transformations to yield the final products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Diphenyl-1,4-azasilinane is unique due to the presence of phenyl groups, which impart specific chemical properties such as increased stability and reactivity under certain conditions. This makes it particularly useful in applications requiring robust and versatile compounds .

Properties

CAS No.

116802-00-7

Molecular Formula

C16H19NSi

Molecular Weight

253.41 g/mol

IUPAC Name

4,4-diphenyl-1,4-azasilinane

InChI

InChI=1S/C16H19NSi/c1-3-7-15(8-4-1)18(13-11-17-12-14-18)16-9-5-2-6-10-16/h1-10,17H,11-14H2

InChI Key

USMARMWJTDPVLT-UHFFFAOYSA-N

Canonical SMILES

C1C[Si](CCN1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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